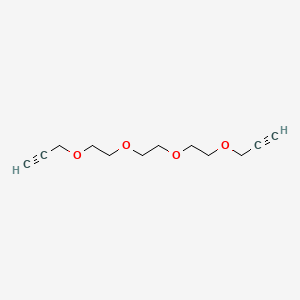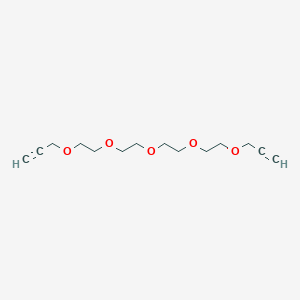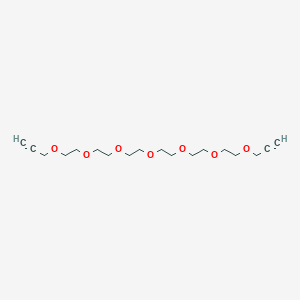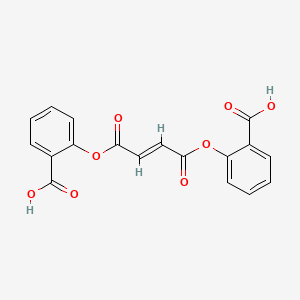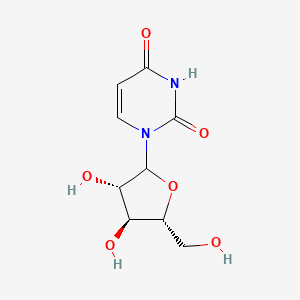
Spongouridin
Übersicht
Beschreibung
Aruauridine: Uracil 1-β-D-arabinofuranoside , is a nucleoside analog derived from uracil and arabinose. It is a synthetic compound with significant biological activity, particularly in the field of oncology. Aruauridine is known for its antiproliferative properties, making it a valuable compound in cancer research and treatment .
Wissenschaftliche Forschungsanwendungen
Aruauridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der chromatographischen Analyse und als Standard in der Massenspektrometrie verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, insbesondere in Krebszellen.
Medizin: Aufgrund seiner antiproliferativen Eigenschaften auf sein Potenzial als Antikrebsmittel untersucht.
Industrie: Wird zur Synthese anderer Nukleosidanaloga und als Standard in der Qualitätskontrolle eingesetzt.
Wirkmechanismus
Aruauridin entfaltet seine Wirkung durch Hemmung der Proliferation von Krebszellen. Es wird zu seiner aktiven Form metabolisiert, die sich in die DNA schnell teilender Zellen einbaut und so die DNA-Synthese und Zellteilung hemmt. Dieser Mechanismus ähnelt dem anderer Nukleosidanaloga wie Cytarabin .
Wirkmechanismus
Target of Action
Spongouridine, a marine-derived nucleoside, was first isolated from the Caribbean sponge Cryptotethya crypta . It is a precursor to the antiviral drug Vidarabine . The primary target of Spongouridine, like Vidarabine, is likely to be viral DNA polymerase .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active. This is a three-step process in which Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of Vidarabine is both an inhibitor and a substrate of viral DNA polymerase .
Biochemical Pathways
The biochemical pathways affected by Spongouridine are likely related to DNA synthesis, given its similarity to Vidarabine. When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This disrupts the viral replication process, thereby inhibiting the spread of the virus.
Pharmacokinetics
Vidarabine, a related compound, is known to cross the blood-brain barrier when converted to its active metabolite
Result of Action
The result of Spongouridine’s action would be the inhibition of viral replication, leading to a decrease in viral load. This is due to the disruption of DNA synthesis, which is crucial for the replication of the virus .
Action Environment
The action of Spongouridine, like many marine-derived compounds, may be influenced by various environmental factors. Marine organisms often produce specific secondary metabolites to survive in the harsh ocean environment . These compounds may exhibit different properties or efficacies depending on the specific environmental conditions they are exposed to.
Zukünftige Richtungen
Marine sponges have emerged as unique, renewable and yet under-investigated pools for discovery of new drug leads with distinct structural features, and myriad interesting biological activities . To solve the critical supply problem, several efforts are being made in sponge farming, metagenomics and microbial cultivation . These methods could lead to the cost-effective large scale production of such compounds .
Biochemische Analyse
Biochemical Properties
Spongouridine is involved in several biological processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleaved reversibly to D-arabinose-1-phosphate and uracil by the enzyme nucleoside phosphorylase . The nature of these interactions is crucial for the biochemical reactions that spongouridine participates in.
Cellular Effects
Marine natural products, including spongouridine, exhibit a wide range of bioactivities, including antibiotic, antiviral, anticancer, or anti-inflammatory properties . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Spongouridine is involved in several metabolic pathways. It interacts with enzymes such as nucleoside phosphorylase
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
-
Schritt 1: Synthese von 2′,3′,5′-Tri-O-acetyluridin:
- Reagieren Sie 1,0 g Tetraacetylribose mit 15 ml 1,2-Dichlorethan.
- Kühlen Sie die Mischung auf 0 °C ab und fügen Sie 0,70 g Zinn(IV)-chlorid in 10 ml 1,2-Dichlorethan hinzu.
- Fügen Sie 1,0 g 2,4-Dimethoxypyrimidin hinzu und reagieren Sie bei Raumtemperatur für 30 Stunden.
- Mit 1,2-Dichlorethan verdünnen, mit gesättigter Natriumbicarbonatlösung hydrolysieren und durch Aluminiumoxid filtrieren.
- Trocknen, filtrieren und konzentrieren Sie, um ein sirupartiges Produkt mit einer Ausbeute von 69 % zu erhalten.
-
Schritt 2: Synthese von Uridin:
- Fügen Sie 0,1 g Natriummetall zu 50 ml wasserfreiem Methanol hinzu.
- Auf Raumtemperatur abkühlen und 0,90 g des Produkts aus Schritt 1 hinzufügen.
- Bei Raumtemperatur 8 Stunden lang reagieren lassen.
- Den pH-Wert mit stark saurem Kationenaustauscherharz auf 5 einstellen, filtrieren und aus Ethanol umkristallisieren, um ein festes Produkt mit einer Ausbeute von 70 % zu erhalten.
-
Schritt 3: Synthese von 2,2′-Dehydrouridin:
- Lösen Sie 1,98 g Uridin in 4 ml trockenem Dimethylformamid bei 80 °C.
- Fügen Sie 2,16 g Diphenylcarbonat und 20 mg Natriumbicarbonat hinzu.
- 30 Minuten lang bei 150 °C reagieren lassen, dann in 40 ml wasserfreien Ether gießen.
- Abkühlen und aus Methanol umkristallisieren, um das Produkt mit einer Ausbeute von 71 % zu erhalten.
-
Schritt 4: Synthese von Uracil 1-β-D-Arabinofuranosid:
- Lösen Sie 1,25 g 2,2′-Dehydrouridin in 104 ml 50%iger Essigsäure.
- 7,3 ml 1 M Natriumhydroxidlösung hinzufügen und über Nacht stehen lassen.
- Den pH-Wert mit stark saurem Kationenaustauscherharz auf 5 einstellen, filtrieren und umkristallisieren, um das Endprodukt mit einer Ausbeute von 74 % zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Aruauridin kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen der Arabinose-Anteil durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte:
- Oxidationsprodukte umfassen Uracil-Derivate mit zusätzlichen Sauerstofffunktionalitäten.
- Reduktionsprodukte umfassen reduzierte Formen von Uracil und Arabinose.
- Substitutionsprodukte variieren je nach verwendetem Nucleophil .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Cytarabin (Ara-C): Ein Nukleosidanalog, das zur Behandlung von Leukämie eingesetzt wird.
Gemcitabin: Ein weiteres Nukleosidanalog mit Antikrebs-Eigenschaften.
Fludarabin: Wird zur Behandlung der chronischen lymphatischen Leukämie eingesetzt.
Einzigartigkeit von Aruauridin:
- Aruauridin ist einzigartig in seiner spezifischen Einlagerung in die DNA und seinem unterschiedlichen Stoffwechselweg im Vergleich zu anderen Nukleosidanaloga.
- Es hat in bestimmten Krebszelllinien spezifische antiproliferative Effekte gezeigt, was es zu einer wertvollen Verbindung für die gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184832 | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-77-0 | |
| Record name | Uracil arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)
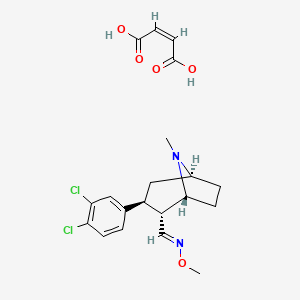
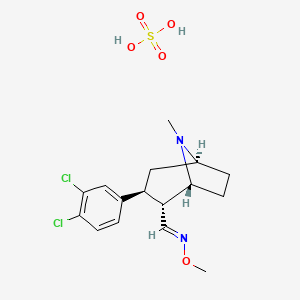
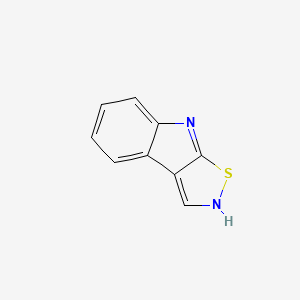
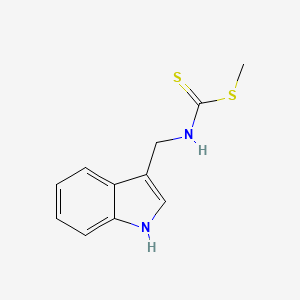
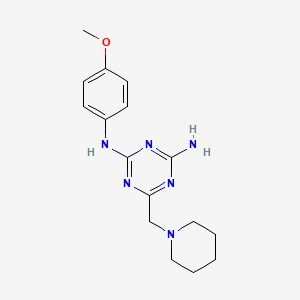
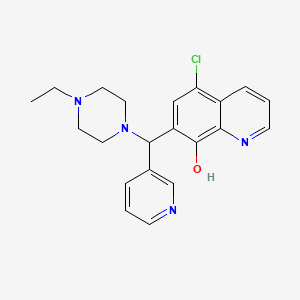
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
